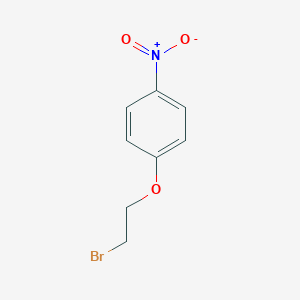

1-(2-Bromoethoxy)-4-nitrobenzene

Descripción general

Descripción

SB939, también conocido como pracinostat, es un inhibidor de la histona desacetilasa novedoso, potente y activo por vía oral. Se basa en el ácido hidroxámico y ha mostrado una actividad antitumoral significativa en varios modelos preclínicos. Los inhibidores de la histona desacetilasa son una clase de compuestos que interfieren con la función de las histona desacetilasas, enzimas involucradas en la eliminación de grupos acetilo de las proteínas histonas, lo que lleva a cambios en la expresión génica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

SB939 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de un núcleo de benzimidazol, seguido de la introducción de una porción de ácido hidroxámico. Los pasos clave incluyen:

- Formación del núcleo de benzimidazol mediante la reacción de o-fenilendiamina con un derivado de ácido carboxílico adecuado.

- Introducción del grupo butilo en la posición 2 del anillo de benzimidazol.

- Alquilación del nitrógeno de benzimidazol con un grupo dietilaminoetil.

- Formación de la porción de ácido hidroxámico mediante la reacción del derivado de benzimidazol con un derivado de hidroxilamina apropiado .

Métodos de producción industrial

La producción industrial de SB939 implica la ampliación de la ruta sintética descrita anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar que cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

SB939 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: SB939 se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de benzimidazol.

Sustitución: El anillo de benzimidazol puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y aminas

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzimidazol sustituidos y análogos de ácido hidroxámico. Estos productos conservan la estructura central de SB939 pero con modificaciones que pueden alterar su actividad biológica .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2-Bromoethoxy)-4-nitrobenzene serves as a key intermediate in the synthesis of various organic compounds. It is frequently used in reactions involving nucleophilic substitutions due to the bromine atom's reactivity. For example:

- In one study, it was reacted with morpholine in acetonitrile under reflux conditions to yield 4-[2-(4-nitrophenoxy)-ethyl] derivatives with yields up to 84% .

- Another synthesis involved its use in the preparation of 2,4-dimethyl-6-[2-(4-nitro-phenoxy)-ethoxy]-pyridine, demonstrating its utility in creating complex nitrogen-containing compounds .

Biochemical Studies

This compound is utilized in biochemical and physiological studies to explore various cellular processes. It can serve as a probe for investigating the mechanisms of drug action and cellular signaling pathways. The nitro group can be reduced to an amine, allowing for further modifications that enhance biological activity .

Material Science

In material science, this compound is employed in the synthesis of polymers and other materials. Its ability to form stable bonds makes it suitable for creating functionalized surfaces and coatings that can be tailored for specific applications, such as sensors or drug delivery systems.

Case Studies

Mecanismo De Acción

SB939 ejerce sus efectos inhibiendo la actividad de las histona desacetilasas. Esta inhibición conduce a la acumulación de grupos acetilo en las proteínas histonas, lo que da como resultado una estructura de cromatina abierta y una mayor activación transcripcional. El compuesto induce el arresto del ciclo celular y la apoptosis en las células cancerosas mediante la modulación de la expresión de genes involucrados en estos procesos. SB939 inhibe selectivamente las histona desacetilasas de clase I, II y IV sin afectar a otras enzimas que se unen al zinc .

Comparación Con Compuestos Similares

Compuestos similares

Ácido hidroxámico de suberoylanilida (SAHA): Otro inhibidor de la histona desacetilasa con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Panobinostat: Un potente inhibidor de la histona desacetilasa con una actividad más amplia contra varias isoformas de histona desacetilasa.

Romidepsin: Un inhibidor de la histona desacetilasa de péptido cíclico con una estructura química y un mecanismo de acción distintos

Singularidad de SB939

SB939 es único debido a sus propiedades farmacocinéticas mejoradas, incluida una mayor biodisponibilidad y una vida media más larga en comparación con otros inhibidores de la histona desacetilasa. Se acumula en los tejidos tumorales, lo que lleva a una inhibición sostenida de la desacetilación de histonas y una mayor eficacia antitumoral. Estas propiedades hacen que SB939 sea un candidato prometedor para un mayor desarrollo clínico .

Actividad Biológica

1-(2-Bromoethoxy)-4-nitrobenzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Overview

- IUPAC Name : this compound

- CAS Number : 13288-06-7

- Molecular Weight : 246.06 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the Williamson Ether Synthesis , where 4-nitrophenol reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This method has been optimized for yield and purity, achieving yields between 71% and 94% under controlled conditions .

Antitumor Activity

This compound has shown promising results in antitumor studies. It acts as a histone deacetylase inhibitor , which can lead to increased acetylation of histones, altering gene expression related to cell cycle regulation and apoptosis. This mechanism is crucial in cancer therapy, particularly for hematological malignancies .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Research indicates that derivatives of this compound can exhibit larvicidal activity against Aedes aegypti, with studies reporting up to 100% larval mortality after exposure . The effectiveness suggests potential application in vector control for mosquito-borne diseases.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Study | Demonstrated significant inhibition of cell proliferation in leukemia cell lines through histone deacetylase inhibition. |

| Antimicrobial Evaluation | Showed effective inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. |

| Insecticide Testing | Achieved complete larvicidal effect on Aedes aegypti, suggesting utility in public health applications. |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Leads to altered gene expression, promoting apoptosis in cancer cells.

- DNA Interactions : Reactive intermediates formed during nitro reduction can covalently bind to DNA, causing damage and cell death in microbes.

- Neurotransmitter Modulation : Some studies suggest potential interactions with neurotransmitter systems, although further research is needed.

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.

Q2: How is this compound synthesized?

A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.